N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15305966
InChI: InChI=1S/C26H30N2O5S/c1-4-32-11-7-10-27-25(31)22-17-8-5-6-9-21(17)34-26(22)28-24(30)20-14-19(29)18-13-15(2)12-16(3)23(18)33-20/h12-14H,4-11H2,1-3H3,(H,27,31)(H,28,30)
SMILES:
Molecular Formula: C26H30N2O5S
Molecular Weight: 482.6 g/mol

N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15305966

Molecular Formula: C26H30N2O5S

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C26H30N2O5S
Molecular Weight 482.6 g/mol
IUPAC Name N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C26H30N2O5S/c1-4-32-11-7-10-27-25(31)22-17-8-5-6-9-21(17)34-26(22)28-24(30)20-14-19(29)18-13-15(2)12-16(3)23(18)33-20/h12-14H,4-11H2,1-3H3,(H,27,31)(H,28,30)
Standard InChI Key GPWOPTWNFPOYRB-UHFFFAOYSA-N
Canonical SMILES CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C

Introduction

N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives and chromene derivatives. This compound is characterized by its intricate structure, which includes a benzothiophene core and a chromene moiety, contributing to its potential biological activity and applications in medicinal chemistry.

Synthesis

The synthesis of N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. These steps often require careful control of reaction conditions to ensure high yields and purity. The synthesis may involve the formation of the benzothiophene core, followed by the introduction of the chromene moiety and the carbamoyl group.

Chemical Reactivity

This compound can undergo various chemical reactions due to its functional groups. Notable reactions include hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. Additionally, its amide functionality allows for possible acylation reactions and coupling with other electrophiles.

Comparison with Similar Compounds

Several compounds share structural similarities with N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. For example, N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has a molecular weight of 468.6 g/mol and exhibits significant potential in medicinal chemistry .

Compound NameMolecular Weight (g/mol)Unique Features
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide468.6Includes a benzothiophene core and a chromene moiety.
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide454.5Exhibits anti-inflammatory and analgesic properties.
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide409Incorporates a thiadiazole ring.

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